molecular formula C12H15F3N4O2 B4775517 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE

Cat. No.: B4775517
M. Wt: 304.27 g/mol
InChI Key: KVLFBDJSBSMJAQ-UHFFFAOYSA-N
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Description

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound featuring a pyrazole ring structure This compound is notable for its unique combination of functional groups, including a hydroxyl group, a trifluoromethyl group, and a methyl group, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine . This reaction proceeds under controlled conditions to ensure high selectivity and yield. The reaction is carried out in the presence of a suitable solvent, such as methanol or DMSO, and may require a catalyst to facilitate the process.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the desired product. The reaction conditions are carefully monitored to ensure consistency and quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-[5-HYDROXY-3-METHYL-5-(TRIFLU

Properties

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3-methylpyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O2/c1-7-4-5-18(16-7)9(3)10(20)19-11(21,12(13,14)15)6-8(2)17-19/h4-5,9,21H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLFBDJSBSMJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)N2C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 2
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 3
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 5
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 6
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE

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